NECTARYL

Descripción

Contextualization within Organic and Industrial Chemistry Research

Within organic chemistry research, NECTARYL serves as a model compound for studying ketone and cycloalkane chemistry. Its unique structural characteristics, encompassing both a cyclohexene (B86901) and a cyclopentanone (B42830) moiety, allow researchers to investigate various reaction mechanisms and interactions within complex organic frameworks. Studies involving this compound contribute to a deeper understanding of stereoselective transformations and the influence of functional groups on chemical stability and reactivity.

In the context of industrial chemistry research, this compound's synthesis and properties are explored to develop more efficient, economical, scalable, and environmentally friendly production methods for fragrance compounds. researchgate.net Its stability in various formulations, such as detergents and fabric softeners, makes it a relevant subject for research aimed at improving product performance and longevity. thegoodscentscompany.comgivaudan.com Research in this area often focuses on optimizing synthesis routes, analyzing chemical reactions like oxidation, reduction, and substitution, and understanding its behavior in different chemical environments.

Evolution of Research Perspectives on this compound and Related Cyclopentanones

Initial research on this compound was primarily driven by its olfactory properties and its potential as a synthetic fragrance ingredient. wikipedia.orgontosight.ai Early studies focused on its synthesis and basic characterization. The synthesis of this compound typically involves a radical addition reaction between cyclopentanone and (+)-limonene, forming its characteristic bicyclic framework. wikipedia.orgresearchgate.net

Over time, research perspectives have evolved to delve deeper into the stereochemical complexities of this compound due to its three stereocenters. researchgate.net The realization that different stereoisomers possess distinct odor profiles has spurred research into stereoselective synthesis methods. wikipedia.orgleffingwell.comresearchgate.net Enzymatic acetylation of corresponding alcohols has emerged as a critical and efficient method for preparing the four stereoisomers of this compound with high stereoselectivity. researchgate.netresearchgate.net Chiral protonation of lithium enolates or enolesters represents a complementary chemical method for obtaining enriched stereoisomeric mixtures. researchgate.net

Furthermore, research has expanded to compare this compound with related cyclopentanones and lactones, investigating the impact of structural differences on properties like thermal stability, pH sensitivity, and odor longevity. This comparative research aids in the design and synthesis of novel fragrance compounds with desired characteristics. researchgate.net

Scope and Significance of Advanced this compound Studies

Advanced studies on this compound encompass a range of areas, highlighting its significance beyond its primary use as a fragrance. The detailed research findings include:

Stereochemical Analysis and Olfactory Properties: Research has definitively assigned the absolute stereochemistry of this compound stereoisomers, often utilizing techniques like X-ray crystallography. researchgate.net Olfactory evaluations have revealed that the odor perception is significantly influenced by the configuration at the stereocenter alpha to the carbonyl group. leffingwell.comresearchgate.net This underscores the importance of stereocontrol in its synthesis for achieving specific olfactory profiles. researchgate.net

Synthesis Methodologies: Significant research efforts are dedicated to developing and refining synthesis methods for this compound and its stereoisomers. researchgate.netresearchgate.net This includes optimizing radical addition reactions, enzymatic resolutions, and exploring alternative stereoselective routes like chiral protonation. researchgate.net The goal is often to improve yield, purity, and efficiency, aligning with principles of green chemistry by minimizing waste and using milder conditions. researchgate.netresearchgate.netucsb.edu

Chemical Reactivity: Studies analyze the various chemical reactions this compound undergoes, such as oxidation, reduction, and substitution reactions on its cyclohexenyl and cyclopentanone rings. Understanding these reactions is crucial for predicting its behavior in different chemical environments and for potential chemical modifications.

Comparison with Analogues: Comparative studies evaluating this compound against similar compounds like γ-Decalactone and δ-Damascone provide insights into the relationship between chemical structure and properties such as thermal stability and pH sensitivity.

Interactive Data Table 1 presents a comparison of this compound with related compounds based on available research data.

The significance of advanced this compound studies lies in their contribution to the fundamental understanding of organic reaction mechanisms, particularly stereoselective synthesis, and their relevance to the industrial production of fine chemicals with specific desired properties. researchgate.netresearchgate.netku.dk Research into its stability and reactivity also informs its application in various consumer products.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

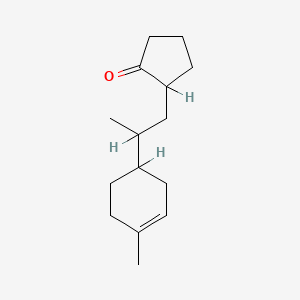

2-[2-(4-methylcyclohex-3-en-1-yl)propyl]cyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-11-6-8-13(9-7-11)12(2)10-14-4-3-5-15(14)16/h6,12-14H,3-5,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNHGOYVXAHUDHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)C(C)CC2CCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Record name | nectaryl | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/2-(2-(4-Methyl-3-cyclohexen-1-yl)propyl)cyclopentanone | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3052646 | |

| Record name | 2-(2-(4-Methyl-3-cyclohexen-1-yl)propyl)cyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Cyclopentanone, 2-[2-(4-methyl-3-cyclohexen-1-yl)propyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

95962-14-4 | |

| Record name | Nectaryl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95962-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-(4-Methylcyclohex-3-en-1-yl)propyl)cyclopentan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095962144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentanone, 2-[2-(4-methyl-3-cyclohexen-1-yl)propyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(2-(4-Methyl-3-cyclohexen-1-yl)propyl)cyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-(4-methyl-3-cyclohexen-1-yl)propyl)cyclopentanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.590 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclopentanone, 2-[2-(4-methyl-3-cyclohexen-1-yl)propyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.491 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-(4-METHYLCYCLOHEX-3-EN-1-YL)PROPYL)CYCLOPENTAN-1-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1K3Z8A8HJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Stereochemical Control of Nectaryl

Established Synthetic Methodologies for NECTARYL

Established methods for synthesizing this compound include radical addition approaches, chemoenzymatic pathways, and chiral protonation techniques.

Radical Addition Approaches for this compound Core Structure Formation

A primary step in the synthesis of this compound involves a radical addition reaction between cyclopentanone (B42830) and (+)-limonene. wikipedia.orgresearchgate.net This reaction is fundamental as it establishes the bicyclic framework of the molecule. wikipedia.org Radical initiation is typically achieved under thermal or photochemical conditions, utilizing radical initiators. wikipedia.org This method yields a mixture of stereoisomeric alcohols, which serve as precursors for subsequent stereoselective transformations. wikipedia.org

Chemoenzymatic Pathways for Stereoselective this compound Synthesis

Chemoenzymatic approaches are critical for preparing the specific stereoisomers of this compound with high purity. researchgate.net This strategy combines chemical reactions with enzymatic catalysis to achieve high stereoselectivity. researchgate.netmdpi.com

Enzymatic acetylation of the corresponding alcohol precursors is a highly efficient method for preparing all four stereoisomers of this compound. researchgate.net Lipases are commonly employed enzymes for this acetylation step. researchgate.net This method offers mild reaction conditions, high stereoselectivity, and good yields. The acetylation reaction is stereospecific, enabling the selective synthesis of individual stereoisomers.

Chemoenzymatic methods, particularly lipase-catalyzed reactions, are utilized for achieving high diastereomeric excess (de) and enantiomeric purity in this compound synthesis. researchgate.net Techniques involving enzyme-mediated resolution, such as kinetic acetylation catalyzed by lipases, are employed to enrich specific stereoisomers. researchgate.netmdpi.comprotocols.io The absolute configurations of the resulting stereoisomers can be confirmed through methods like chemical correlation and X-ray crystallography of derivatives, ensuring unambiguous stereochemical assignment. researchgate.net

Lipase-Catalyzed Acetylation for Stereoisomer Preparation

Chiral Protonation of this compound Enolate Intermediates

Another strategy for obtaining diastereomerically enriched mixtures of this compound involves the chiral protonation of its lithium enolate or enolester intermediates. researchgate.net In this process, the lithium enolate intermediate undergoes protonation in a stereoselective manner. This method complements enzymatic acetylation by providing an alternative approach for stereochemical control and allows for fine-tuning of stereochemical outcomes to synthesize specific isomers.

The following table summarizes the established preparation methods for this compound:

| Preparation Method | Key Features | Advantages | Stereochemical Outcome |

| Radical Addition of Cyclopentanone to (+)-Limonene | Forms the bicyclic framework. wikipedia.org Radical initiation (thermal/photochemical). wikipedia.org | Simple, sets bicyclic framework. | Mixture of stereoisomers. wikipedia.org |

| Enzymatic Acetylation of Alcohols | Lipase-catalyzed acetylation of alcohol precursors. researchgate.net | Mild conditions, high stereoselectivity, good yields. | High diastereomeric excess, pure stereoisomers. researchgate.net |

| Chiral Protonation of Lithium Enolate/Enolester | Stereoselective protonation of enolate intermediate. researchgate.net | Alternative stereocontrol, fine-tuning. | Diastereomeric enrichment. researchgate.net |

Detailed research findings highlight the effectiveness of these methods in controlling the stereochemistry of this compound. For instance, enzymatic acetylation has been shown to yield high diastereomeric purity.

Exploration of Novel Synthetic Routes and Derivatization

Research continues into exploring novel synthetic routes and derivatization strategies for this compound. While specific detailed novel routes for the core this compound structure are not extensively detailed in the provided sources, the broader field of fragrance chemistry is actively investigating more efficient, economical, scalable, and environmentally friendly synthetic methods. researchgate.net This includes exploring new catalysts and reaction conditions. researchgate.net

Derivatization of this compound can involve chemical reactions such as oxidation, reduction, and substitution, particularly on the cyclohexenyl and cyclopentanone rings. These reactions can lead to various oxidized or reduced derivatives, or compounds with modified substituents. Computational models, such as Density Functional Theory (DFT) calculations, are being explored to predict reaction pathways for modifying related structures, potentially guiding the synthesis of this compound derivatives with altered properties. Iterative synthesis approaches, combining computational modeling with green chemistry principles, are being considered to minimize waste and improve sustainability in the synthesis of fragrance compounds.

Development of this compound Analogs and Derivatives

Research into this compound extends to the development of analogs and derivatives. Computational models, such as Density Functional Theory (DFT) calculations and molecular docking simulations, are employed to predict reaction pathways for modifying the cyclopentanone backbone. These computational approaches can guide structural adjustments aimed at retaining desirable properties, such as fragrance characteristics, while potentially addressing other factors like reducing aquatic toxicity. Iterative synthesis, guided by these models and incorporating green chemistry principles, is a strategy for developing this compound derivatives.

Studies on related fragrance compounds also provide insights into the synthesis of analogs. For instance, research on ionones and damascones involves chemoenzymatic approaches and stereoselective synthesis to obtain specific isomers with desired olfactory properties. researchgate.netresearchgate.net The synthesis of cis-/trans-tetrahydrofuranyl ester intermediates, related to compounds like this compound, has been explored for the efficient synthesis of aldehydes and alcohols.

Application of Green Chemistry Principles in this compound Synthesis Research

The principles of green chemistry are increasingly relevant in the research and development of chemical synthesis routes, including those for fragrance compounds like this compound. bridgew.eduskpharmteco.com Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. bridgew.eduskpharmteco.com The 12 principles of green chemistry provide a framework for achieving more sustainable chemical processes, emphasizing aspects such as waste prevention, atom economy, and the use of safer solvents and catalysts. bridgew.eduskpharmteco.comacs.org

In the context of this compound synthesis research, the application of green chemistry principles can involve several strategies. Enzymatic methods, like the enzymatic acetylation used for stereoisomer preparation, are inherently greener than many traditional chemical methods due to their mild reaction conditions, high selectivity, and reduced need for harsh reagents and solvents. researchgate.netacs.org Research into alternative stereochemical control strategies, such as chiral protonation, also aligns with green chemistry by seeking more efficient and selective routes. researchgate.net

Advanced Spectroscopic and Chromatographic Characterization Techniques for Nectaryl Research

High-Resolution Chromatographic Methodologies

Chromatographic techniques are essential for separating NECTARYL from complex mixtures and for assessing its purity and isomeric distribution.

Gas Chromatography (GC) Applications in this compound Isomeric Separation

Gas chromatography (GC) is a primary analytical method employed for the identification and quantification of this compound, particularly in complex matrices. GC is effective in separating volatile and semi-volatile compounds like this compound. The compound's relatively high boiling point (>288°C) necessitates appropriate GC conditions. givaudan.com GC is utilized for purity analysis, often coupled with Flame Ionization Detection (GC-FID), to quantify impurities present in this compound samples. Analysis by GC can provide the sum of isomers present in a sample; for instance, one technical data sheet reports a sum of isomers at 95%. directpcw.comdirectpcw.com

The presence of multiple stereocenters in this compound leads to the existence of several stereoisomers. Separating and characterizing these isomers is important due to their potential differences in olfactory properties. wikipedia.orgresearchgate.net While traditional one-dimensional GC may face challenges in resolving co-eluting isomers, advanced techniques such as multi-dimensional gas chromatography (MDGC) offer enhanced separation capabilities. MDGC is an efficient approach for separating isomers in complex mixtures, allowing for the resolution of compounds that co-elute on a single column. lcms.cz This is achieved by transferring portions of the effluent from a primary column to a secondary column with different separation characteristics.

High-Performance Liquid Chromatography (HPLC) for this compound Purity Assessment and Analytical Studies

High-Performance Liquid Chromatography (HPLC) is another key chromatographic technique used for the identification and quantification of this compound in complex mixtures, often in conjunction with mass spectrometry. HPLC is particularly suitable for compounds that may be less volatile or thermally labile compared to those analyzed by GC.

Purity assessment of this compound can be effectively performed using HPLC. This typically involves comparing the chromatogram of a sample to that of a certified reference standard and calculating the peak area percentage of the this compound peak relative to the total peak area. chromforum.org For compounds with stereoisomers, such as this compound, chiral HPLC can be employed to separate and determine the enantiomeric and diastereomeric purity, which is critical given the impact of stereochemistry on odor perception. researchgate.netresearchgate.net

Structural Elucidation through Advanced Spectroscopy

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation and confirmation of organic compounds, including this compound. NMR is used in purity analysis to confirm the absence of unwanted side products, such as oxidized derivatives. Both ¹H NMR and two-dimensional (2D) NMR techniques are employed to gain comprehensive information about the arrangement of atoms and their connectivities within the this compound molecule. doi.orggoogleapis.com

Crucially, NMR spectroscopy plays a significant role in the stereochemical assignment of this compound isomers. researchgate.netresearchgate.net By analyzing the chemical shifts, splitting patterns, and coupling constants in NMR spectra, researchers can determine the relative and, in some cases, absolute configurations of the stereocenters. This is particularly important for this compound, as the configuration at the stereocenter alpha to the carbonyl group is reported to significantly influence its odor perception. researchgate.net

Mass Spectrometry (MS) for Molecular and Fragment Analysis of this compound

Mass Spectrometry (MS), often coupled with chromatography (GC-MS or HPLC-MS), is indispensable for identifying this compound and confirming its molecular weight and structure. nih.gov MS provides information about the mass-to-charge ratio of the molecule and its fragments, which can be used to determine the elemental composition and infer structural features.

GC-MS is widely used for the identification of this compound in complex mixtures and to resolve its structural isomerism. High-resolution accurate mass (HRAM) MS provides superior mass accuracy, which aids in the confident identification of compounds and the annotation of fragment ions. lcms.cz While HRAM MS can distinguish compounds with the same nominal mass, co-eluting isomers still pose a challenge as they have identical molecular and fragment ion masses. lcms.cz Electrospray ionization mass spectrometry (ES-MS) is another ionization technique used in MS analysis for characterizing organic compounds. rsc.org

Vibrational Spectroscopy (FTIR) for Functional Group Analysis in this compound Research

Vibrational spectroscopy, such as Fourier Transform Infrared (FTIR) spectroscopy, provides information about the functional groups present in a molecule based on their characteristic absorption of infrared radiation. FTIR is used in this compound research to monitor degradation kinetics and detect changes, such as oxidation.

FTIR spectra exhibit distinct absorption bands corresponding to the vibrations of specific chemical bonds and functional groups within the this compound molecule, such as the cyclopentanone (B42830) carbonyl group (C=O) and the cyclohexene (B86901) double bond (C=C). copbela.orggelest.com A gas-phase IR spectrum for this compound at 45°C has been reported. googleapis.com Attenuated Total Reflectance (ATR)-FTIR is a sampling technique that allows for direct analysis of solid or liquid samples and has been applied in the characterization of encapsulates that may contain fragrance compounds like this compound. google.com Analysis of the position and intensity of these bands in the FTIR spectrum helps confirm the presence of expected functional groups and can indicate structural changes or the presence of impurities.

Ultraviolet-Visible (UV-Vis) Spectroscopy in this compound Research

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely utilized analytical technique in the characterization and study of organic compounds, including this compound. This method probes the electronic transitions within molecules that absorb light in the ultraviolet (200-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum. The absorption of UV-Vis light by a molecule provides valuable information about its electronic structure, presence of chromophores, and concentration in a sample. uobabylon.edu.iqlongdom.orgfrontiersin.org

In the context of this compound research, UV-Vis spectroscopy has been employed for specific analytical purposes. One notable application is the monitoring of degradation kinetics. Studies have utilized UV-Vis spectroscopy to track the breakdown of this compound over time, particularly focusing on changes related to its ketone functional group. The ketone moiety within the cyclopentanone core of this compound acts as a chromophore, exhibiting absorption in the UV region. scentree.co Research indicates a characteristic absorption maximum (λmax) around 250 nm attributed to the n -> π* electronic transition of the ketone group. Monitoring the intensity of this absorption band allows researchers to assess the rate and extent of this compound degradation under various conditions, such as exposure to light or oxidative environments. Maintaining an inert atmosphere, such as using argon-blanketed vials, and employing amber glass containers are crucial measures to prevent photolysis and oxidative degradation that can be monitored by UV-Vis spectroscopy.

Furthermore, UV-Vis absorption spectra have been used in the assessment of this compound's phototoxicity. npcdn.netvigon.com By analyzing the compound's absorption profile in the UV-Vis range, researchers can gain insight into its potential to absorb light that could lead to photochemical reactions in biological systems. In phototoxicity studies, this compound demonstrated negative results based on UV-Vis absorption spectra analysis. npcdn.netvigon.com

UV-Vis spectroscopy is broadly applicable for both qualitative and quantitative analysis of compounds containing chromophores. uobabylon.edu.iq While this compound is a synthetic compound, the principles of UV-Vis spectroscopy applied to its characterization are consistent with its use in analyzing other organic molecules and even complex natural mixtures. For instance, UV-Vis spectroscopy coupled with chemometric analysis has been shown to differentiate natural nectars and honey based on their absorption characteristics in the 196 nm to 420 nm range, where compounds like phenolic substances contribute significantly to absorption. redalyc.orgresearchgate.net This highlights the technique's capability in distinguishing related organic matrices based on their unique spectral fingerprints.

The data regarding the UV-Vis absorption maximum of this compound related to its ketone group can be summarized as follows:

| Functional Group | Approximate λmax (nm) |

| Ketone (n -> π* transition) | ~250 |

This specific absorption band at approximately 250 nm serves as a key indicator for the presence and concentration of intact this compound, particularly in studies concerning its stability and degradation pathways. The simplicity, speed, and accessibility of UV-Vis spectroscopy make it a valuable preliminary tool in this compound research for monitoring changes in the compound's electronic structure and concentration. uobabylon.edu.iqlongdom.org

Computational Chemistry and Molecular Modeling of Nectaryl

Quantum Chemical Calculations for NECTARYL Systems

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure and properties of molecules. For this compound, these methods offer valuable insights into its behavior and potential transformations.

Density Functional Theory (DFT) for Predicting this compound Reaction Pathways

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a system based on its electron density. DFT calculations have been applied to this compound, particularly for predicting reaction pathways. For instance, DFT has been utilized to predict pathways for modifying the cyclopentanone (B42830) backbone of this compound. These studies aim to alter properties such as aquatic toxicity while preserving desirable characteristics like fragrance . DFT calculations have also been used in related studies, such as rationalizing the regioselectivity of reactions, by analyzing energy paths and applying principles like the Curtin-Hammett equation acs.orgresearchgate.net. The equilibrium geometry of molecular structures, including this compound, has been calculated using DFT with specific basis sets and parameterizations for applications like predicting thermodynamic properties such as Vapor Liquid Equilibria (VLE) upv.es.

Molecular Dynamics and Docking Simulations

Molecular dynamics (MD) and docking simulations are computational techniques used to study the behavior of molecules over time and their interactions with other molecules, particularly biological targets.

Molecular Docking of this compound with Biological Receptors

Molecular docking simulations are used to predict the preferred orientation and binding affinity of a small molecule (ligand), such as this compound, to a larger molecule, typically a protein receptor. For this compound, molecular docking simulations have been employed to guide structural adjustments by studying its interactions with olfactory receptors, such as OR5AN1 . This is relevant because this compound's mechanism of action is primarily related to its interaction with olfactory receptors, triggering a fruity, apricot-like odor perception . Docking helps to understand how the molecule fits into the binding site of the receptor and the strength of these interactions, which can inform the design of derivatives with modified or improved olfactory properties.

Molecular Dynamics Simulations for this compound-Protein Interactions

Molecular dynamics simulations provide insights into the time-dependent behavior of molecular systems. By simulating the movements of atoms and molecules, MD can explore conformational changes, stability, and interactions in detail. For this compound, molecular dynamics simulations have been mentioned as providing atomistic insights into protein-ligand interactions . This suggests that MD can be used to study the dynamic behavior of this compound when bound to proteins, such as olfactory receptors, providing a more complete picture of the interaction compared to static docking studies. MD simulations can reveal how the binding complex changes over time, the stability of the bound state, and the role of flexibility in the interaction.

Quantitative Structure-Activity Relationship (QSAR) Studies on this compound and its Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies aim to build predictive models that correlate chemical structure with biological activity or other properties. For this compound and its derivatives, QSAR has been applied in various contexts.

QSAR analysis has been used to predict the effect of perfume ingredients, including this compound, on the stability of microcapsules epo.orggoogleapis.comgoogle.comgoogle.comgoogle.com. These studies utilize computational chemistry software, such as MOE (Molecular Operation Environment), to calculate molecular descriptors that capture various structural and physicochemical properties epo.orggoogleapis.comgoogle.comgoogle.comgoogle.com. A linear regression is then performed to establish a relationship between these descriptors and the observed property, such as microcapsule stability (e.g., represented by log₁₀Kcaps) google.com.

An example of a QSAR equation developed in the context of microcapsule stability includes various molecular descriptors google.com: Log₁₀Kcaps = - 0.613884945931533 + 0.367145678964078 Average_EO_Neg + 0.154423533060832 E_sol + 1.72305610065098 MACCS(136) + 0.0650007063247245 PEOE_VSA+3 - 1.6045990231291 PEOE_VSA_FPOS + 12.0572868318683 RA_2D_pEP10 -1082.58386145862 RA_nEP2 - 0.0382420195399682 RECON_Del(K)NA3 + 53.5822360317755 RECON_FEP9 - 2.50813850930136 RECON_FPIP8 + 5.73871249195905RECON_SIKA10 + 0.0400054462330909 kS_tsC.

This equation demonstrates how a combination of different molecular descriptors is used to model the relationship between chemical structure and the property of interest google.com. QSAR models like this allow for the prediction of the performance of known perfume ingredients and can be used to screen libraries of molecules for potential candidates with desired properties google.comgoogle.com.

Machine Learning and Artificial Intelligence in this compound Chemical Research

In the context of this compound and similar fragrance compounds, computational methods, including quantum chemical calculations and molecular dynamics simulations, are employed to understand their behavior and interactions. rsc.orgupv.es

Predictive Modeling for this compound Properties and Reactivity

Predictive modeling using computational methods plays a role in understanding and potentially modifying the properties and reactivity of this compound. Density functional theory (DFT) calculations, for instance, can predict reaction pathways for modifying the cyclopentanone backbone of this compound derivatives. These calculations can aim to reduce undesirable characteristics, such as aquatic toxicity, while preserving desired properties like fragrance. Molecular docking simulations can also be used to guide structural adjustments of this compound derivatives, for example, by simulating interactions with olfactory receptors to understand and predict odor characteristics.

Computational models have been applied to predict the site-selectivity of oxidation in terpene-like molecules, including a this compound derivative. google.com Structure-based catalyst reactivity models can quantitatively correlate the physical properties of a substrate to the observed site-selectivities in oxidation reactions. google.com For a this compound derivative, such models predicted a modest preference for oxidation at specific carbon sites depending on the catalyst used. google.com

Predictive models, such as those based on the Conductor-like Screening Model for Real Solvents (COSMO-RS), have been used to evaluate the interactions of perfume raw materials, including this compound, in different solvent systems, such as ionic liquids. rsc.orgupv.es These models can predict thermodynamic properties like vapor-liquid equilibria, which are relevant for fragrance formulations. rsc.orgupv.es

Mechanistic Investigations of Nectaryl Bioactivity in Cellular and Molecular Systems

Antimicrobial Activity Studies of NECTARYL in Vitro

In vitro studies have demonstrated that this compound possesses antimicrobial properties. nih.gov This activity has been observed against common bacterial pathogens. nih.gov

Assessment against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

Research indicates that this compound exhibits antimicrobial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. nih.gov The effectiveness of this compound against these bacteria is suggested by low Minimum Inhibitory Concentration (MIC) values. nih.gov

Elucidation of Antimicrobial Action Mechanisms at the Cellular Level

While studies have shown this compound's antimicrobial effects, detailed information regarding the specific mechanisms of its action at the cellular level against bacterial strains like Staphylococcus aureus and Escherichia coli is not extensively described in the provided search results. Further research is needed to fully elucidate the molecular targets and pathways involved in this compound's antimicrobial activity.

Cytotoxic Effects of this compound on Cultured Cancer Cell Lines

This compound has been investigated for its cytotoxic effects on various cultured cancer cell lines. nih.gov

Induction of Apoptosis in Specific Cancer Cell Models (e.g., MCF-7, A549)

Studies have shown that this compound can induce apoptosis in several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung carcinoma). nih.gov The cytotoxic potency of this compound in these cell lines has been assessed, with reported IC50 values ranging from 10 to 20 µM. nih.gov

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | Effect Observed | IC50 Range (µM) |

| MCF-7 | Induction of Apoptosis | 10 - 20 |

| A549 | Induction of Apoptosis | 10 - 20 |

Note: IC50 values indicate the concentration of this compound required to inhibit the growth of the cell line by 50%.

Identification of Molecular Pathways and Cellular Targets of this compound Cytotoxicity

While the induction of apoptosis by this compound in cancer cells like MCF-7 and A549 has been reported, the specific molecular pathways and cellular targets responsible for this cytotoxic effect are not detailed in the provided search results. nih.gov Further investigation is necessary to identify the precise mechanisms by which this compound exerts its cytotoxicity in these cancer cell models.

This compound Interactions with Olfactory Receptors at the Molecular Level

Binding Affinity and Specificity Studies

Studies on the biological activity of this compound have primarily focused on its interaction with olfactory receptors, which underlies its function as a fragrance compound. The mechanism of action of this compound is primarily related to its interaction with these receptors in the nose, leading to the perception of its characteristic odor. The compound's molecular structure facilitates its binding to specific olfactory receptors. Research indicates that the olfactory perception of this compound is significantly influenced by the configuration at the stereocentre alpha to the carbonyl group, highlighting a structure-activity relationship in its binding to olfactory receptors. nih.gov While the precise binding affinities (e.g., dissociation constants) and detailed specificity profiles for individual olfactory receptor subtypes are subjects of ongoing research in the field of olfaction, the interaction with these receptors represents the most documented binding activity of this compound in biological systems based on available information.

Receptor Activation Mechanisms

The activation mechanism of receptors by this compound is best understood in the context of olfactory signal transduction. Upon binding to specific olfactory receptors in the nasal cavity, this compound triggers a cascade of events that leads to the generation of a neural signal interpreted by the brain as a specific scent. This process typically involves G protein-coupled receptor (GPCR) signaling pathways, common to olfactory receptors. The binding of the odorant molecule (this compound) to the olfactory receptor induces a conformational change in the receptor. This change activates associated G proteins, which in turn modulate intracellular signaling molecules, such as cyclic adenosine (B11128) monophosphate (cAMP). The alteration in the concentration of these secondary messengers ultimately leads to the opening or closing of ion channels, changing the membrane potential of the olfactory sensory neuron and generating an electrical signal. This signal is then transmitted to the olfactory bulb and subsequently to other parts of the brain for processing and perception of the odor. While the general mechanism of olfactory receptor activation is well-established, the specific details of how this compound binding translates into the activation of its cognate olfactory receptors at a molecular level are areas of specialized research within olfactory neurobiology.

Enzyme Inhibition Studies by this compound and its Derivatives

While the primary biological activity of this compound highlighted in the available literature is its interaction with olfactory receptors, some research findings suggest potential broader biological activities, including antimicrobial and anticancer effects. However, detailed studies specifically investigating the enzyme inhibition capabilities of this compound or its derivatives are not extensively reported in the provided sources. The concept of enzyme inhibition is a crucial aspect of many biological processes and drug mechanisms, where compounds can reduce the catalytic activity of enzymes by binding to them. nih.govgoogleapis.com Inhibitors can act reversibly or irreversibly and can be classified based on their binding site and mechanism (e.g., competitive, uncompetitive, non-competitive). nih.govgoogleapis.com Without specific studies on this compound, it is not possible to detail its effects on particular enzymes or provide data such as inhibition constants (e.g., Ki values) or IC50 values for enzyme targets. Further research would be required to explore any potential enzyme inhibitory activities of this compound and its derivatives.

Cellular Uptake and Intracellular Distribution Mechanisms of this compound

Information specifically detailing the cellular uptake and intracellular distribution mechanisms of this compound is limited in the provided research. Understanding how a compound enters cells and where it localizes intracellularly is crucial for elucidating its mechanism of action, particularly for potential therapeutic applications beyond olfaction. General mechanisms of cellular uptake include endocytosis (such as phagocytosis, macropinocytosis, clathrin-mediated endocytosis, and caveolin-mediated endocytosis) and passive diffusion, influenced by the compound's physicochemical properties like size, shape, and lipophilicity. mdpi.comnih.govnih.govresearchgate.net Intracellular distribution can involve localization to specific organelles like lysosomes, endosomes, or the cytoplasm, affecting the compound's fate and interaction with intracellular targets. nih.gov Without specific studies on this compound, the exact pathways and dynamics of its entry into various cell types and its subsequent distribution within the cellular environment remain to be fully elucidated.

Exploration of Novel Biological Targets for this compound

Beyond its established role as an olfactory ligand, the exploration of novel biological targets for this compound is an emerging area of interest. Research findings indicate that this compound may possess antimicrobial properties, showing activity against bacterial strains such as Staphylococcus aureus and Escherichia coli with reported Minimum Inhibitory Concentration (MIC) values. Additionally, studies have suggested cytotoxic effects of this compound on certain cancer cell lines, including MCF-7 (breast cancer) and A549 (lung carcinoma), by inducing apoptosis. These findings suggest potential interactions with biological targets involved in microbial viability and growth, as well as cellular pathways regulating apoptosis in cancer cells. However, the specific molecular targets and the detailed mechanisms underlying these observed antimicrobial and cytotoxic activities have not been explicitly defined in the provided sources. Further research is needed to identify the precise proteins, enzymes, or cellular processes that this compound interacts with to exert these effects, which could potentially uncover novel biological targets for this compound.

Theoretical Frameworks and Research Applications for Nectaryl

NECTARYL as a Model Compound in Fundamental Organic Reaction Mechanism Studies

This compound serves as a valuable model compound in the study of fundamental organic reaction mechanisms, particularly those involving ketone and cycloalkane chemistry . Its unique structural characteristics allow researchers to investigate various reaction pathways and interactions within organic frameworks . The synthesis of this compound itself involves key organic reactions, such as the initial radical addition reaction between cyclopentanone (B42830) and (+)-limonene, which establishes the bicyclic framework . This radical addition is a critical step that precedes subsequent stereoselective transformations . This compound can undergo several types of chemical reactions, including oxidation, reduction of the ketone group to an alcohol, and substitution reactions on its cyclohexenyl and cyclopentanone rings . The study of these reactions provides insights into the reactivity of similar ketone and cycloalkane systems.

Advanced Reaction Engineering for this compound Production (Research-Oriented)

Research-oriented advanced reaction engineering for this compound production focuses on optimizing synthetic routes, particularly for obtaining specific stereoisomers researchgate.netresearchgate.net. The initial radical addition of cyclopentanone to (+)-limonene is a key step, and reaction engineering studies could investigate parameters such as radical initiation methods (thermal or photochemical), temperature, solvent effects, and reactant concentrations to maximize yield and control unwanted side reactions . Enzymatic acetylation of the precursor alcohols is highlighted as a critical and efficient chemoenzymatic approach for preparing individual stereoisomers with high diastereomeric excess (de) and enantiomeric purity researchgate.netresearchgate.net. Advanced reaction engineering in this context would involve optimizing enzyme selection, reaction conditions (temperature, pH, substrate concentration), and downstream processing for efficient separation and purification of desired stereoisomers researchgate.netresearchgate.net. Mild reaction conditions and the avoidance of complex reagents in enzymatic synthesis contribute to reduced impurities and potential off-flavors in the final product, which is a significant consideration in fragrance compound production researchgate.net.

Environmental Fate and Degradation Mechanisms of this compound (Academic Perspective)

From an academic perspective, the environmental fate and degradation mechanisms of this compound are important areas of study. This compound has been evaluated for its environmental safety and does not meet the criteria for persistent, bioaccumulative, and toxic (PBT) substances according to IFRA standards . However, regulatory assessments classify it as an environmental hazard due to its toxicity to aquatic life . Biodegradation is a key removal process for organic chemicals in the environment, and this compound is described as readily biodegradable consolidated-chemical.comgivaudan.com. Biodegradation is typically determined using standardized test methods like those from the OECD, where a readily biodegradable material achieves >60% degradation within 28 days givaudan.comgivaudan.com.

Photolytic Degradation Pathways of this compound

Photolytic degradation is one potential pathway for the environmental breakdown of this compound, particularly under sunlight exposure . While specific detailed photolytic degradation pathways for this compound are not extensively described in the provided search results, general principles of photochemistry in environmental systems can be applied researcher.lifecsbsju.edunih.gov. Organic molecules containing chromophores, such as the ketone and alkene functionalities in this compound, can absorb light and undergo direct photolysis csbsju.edu. Additionally, indirect photolysis can occur through reactions with photochemically produced transient species in water, such as hydroxyl radicals and singlet oxygen csbsju.edunih.gov. Studies on the stability of this compound indicate that preventing photolysis is important for long-term storage, suggesting its susceptibility to light-induced degradation . Monitoring degradation kinetics, potentially using techniques like UV-Vis spectroscopy which can detect changes in ketone groups, can provide insights into the rate and extent of photolytic breakdown . Theoretical studies using computational models could help predict potential photolytic cleavage sites and degradation products of this compound .

Biotransformation Processes of this compound in Environmental Systems

Studies on the environmental fate and pathways of this compound, including its biodegradation in water, sediment, and soil, have been conducted as part of regulatory assessments. europa.eu, europa.eu These assessments often involve simulation tests designed to evaluate the compound's behavior under conditions representative of natural environments. europa.eu, europa.eu

Biodegradation is a significant removal mechanism for organic substances in the environment, mediated by microorganisms like bacteria and fungi. givaudan.com, nih.gov Standardized test methods, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are commonly employed to determine the biodegradability of chemicals. givaudan.com, googleapis.com These guidelines, including OECD 301 (Ready Biodegradation), OECD 310 (Ready Biodegradation - CO2 in sealed vessels), and OECD 302 (Inherent Biodegradation), assess the extent to which a substance is degraded by microbial action under aerobic conditions within a defined period. givaudan.com, googleapis.com

While specific quantitative data on the rates and detailed pathways of this compound's biotransformation across different environmental matrices are typically found within comprehensive registration dossiers europa.eu, europa.eu, general environmental assessments provide some indication of its fate. According to assessments based on IFRA standards, this compound does not meet the criteria for being classified as a persistent, bioaccumulative, and toxic (PBT) substance. This suggests that the compound is not expected to persist in the environment for extended periods or accumulate significantly in organisms, implying that degradation processes, including biotransformation, contribute to its removal or transformation.

Environmental conditions, such as redox potential, temperature, pH, nutrient availability, and the composition of microbial communities, play a crucial role in determining the extent and rate of contaminant biotransformation. nih.gov The chemical structure of a compound also dictates its intrinsic susceptibility to enzymatic breakdown by microorganisms. nih.gov

Based on the types of studies indicated in environmental fate assessments, the biotransformation of this compound is evaluated in key environmental compartments. The table below conceptually outlines the environmental systems where biotransformation and fate processes have been investigated for this compound.

| Environmental Compartment | Relevance to Biotransformation Studies |

| Water | Potential for biodegradation in aquatic systems. |

| Sediment | Evaluation of degradation and interaction with sediment. |

| Soil | Assessment of biodegradation in terrestrial environments. |

Further detailed research findings, including specific degradation half-lives in different media and the identification of transformation products, would provide a more comprehensive understanding of this compound's biotransformation processes in the environment.

Q & A

Q. What are the primary analytical methods for identifying and quantifying NECTARYL in complex mixtures?

this compound’s identification in mixtures requires chromatographic separation (e.g., HPLC or GC) paired with mass spectrometry (MS) to resolve its structural isomerism and confirm its molecular signature. Calibration curves using certified reference standards are critical for quantification, especially given its high boiling point (>288°C) and low water solubility . Spectral libraries (e.g., NIST) should be cross-referenced to avoid misidentification due to overlapping peaks with structurally similar compounds.

Q. How should researchers handle this compound safely in laboratory settings?

Personal protective equipment (PPE) must include chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields, and flame-retardant lab coats. Due to its aquatic toxicity (H410 hazard), spills must be contained using inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. Work areas require explosion-proof ventilation to mitigate vapor accumulation, and static discharge must be prevented during transfers .

Q. What experimental protocols are recommended for assessing this compound’s purity?

Purity analysis involves gas chromatography with flame ionization detection (GC-FID) to quantify impurities, supplemented by nuclear magnetic resonance (NMR) spectroscopy to confirm the absence of side products like oxidized derivatives. Melting point determination is unsuitable due to its liquid state, but refractive index and density measurements can serve as secondary purity indicators .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported environmental toxicity data?

Discrepancies in aquatic toxicity (e.g., LC50 values) may arise from variations in test organisms (e.g., Daphnia magna vs. fish species) or exposure durations. A tiered approach is recommended:

- Replicate studies under OECD/EPA guidelines to standardize test conditions.

- Use quantitative structure-activity relationship (QSAR) models to predict bioaccumulation potential, cross-validated with experimental bioconcentration factors.

- Analyze degradation byproducts via high-resolution LC-MS to identify persistent metabolites .

Q. What methodologies optimize this compound’s stability in long-term storage for pharmacological studies?

Stability studies should employ accelerated aging protocols under ICH guidelines, varying temperature (±40°C), humidity (75% RH), and light exposure. Degradation kinetics are monitored via UV-Vis spectroscopy (λmax ~250 nm for ketone groups) and FTIR to detect oxidation. Argon-blanketed vials and amber glass containers are critical to prevent photolysis and oxidative breakdown .

Q. How can computational models improve the synthesis of this compound derivatives with reduced ecological impact?

Density functional theory (DFT) calculations predict reaction pathways for modifying the cyclopentanone backbone to reduce aquatic toxicity while retaining fragrance properties. Molecular docking simulations with olfactory receptors (e.g., OR5AN1) guide structural adjustments. Iterative synthesis should pair these models with green chemistry principles (e.g., solvent-free catalysis) to minimize waste .

Methodological Considerations

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound’s cytotoxicity assays?

Non-linear regression models (e.g., Hill equation) are preferred over linear approximations to capture sigmoidal dose-response curves. Bootstrap resampling (≥1,000 iterations) quantifies uncertainty in EC50 values. For high-throughput screens, machine learning algorithms (random forests or SVMs) classify toxicity thresholds while controlling for batch effects .

Q. How should researchers validate this compound’s interactions with biological matrices in metabolomic studies?

Use stable isotope-labeled this compound (e.g., deuterated analogs) as internal standards in LC-MS/MS workflows to correct for matrix effects. Time-course experiments track adduct formation with glutathione or serum albumin, validated via competitive binding assays. Molecular dynamics simulations provide atomistic insights into protein-ligand interactions .

Data Reproducibility & Reporting

Q. What metadata must accompany this compound-related datasets to ensure reproducibility?

Include synthesis batch numbers, storage conditions (temperature, container type), and instrument calibration logs. For environmental studies, document water hardness, pH, and dissolved oxygen levels during toxicity testing. Raw spectral data (NMR, MS) should adhere to FAIR principles, with open-access repositories like Zenodo .

Q. How can interdisciplinary teams harmonize conflicting data on this compound’s allergenic potential?

Adopt the Adverse Outcome Pathway (AOP) framework to integrate in vitro (e.g., KeratinoSens™) and in vivo data. Bayesian meta-analysis quantifies the weight of evidence across studies, while blinded histopathological reviews minimize observer bias. Cross-laboratory ring trials using standardized this compound samples are essential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.